8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Overview
Description
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system The presence of an allyl group at the 8-position and two methyl groups at the 1 and 3 positions further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethyluric acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[2,1-f]purine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the allyl group under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazo[2,1-f]purine derivatives.
Scientific Research Applications
8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluric acid: A precursor in the synthesis of the target compound.
7,8-Dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Lacks the allyl group at the 8-position.
8-Allyl-1,3-dimethylxanthine: Similar structure but with a xanthine core instead of an imidazo[2,1-f]purine core.
Uniqueness
The presence of both the allyl group and the imidazo[2,1-f]purine ring system in 8-Allyl-7,8-dihydro-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,4-dimethyl-6-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-4-5-16-6-7-17-8-9(13-11(16)17)14(2)12(19)15(3)10(8)18/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZQXTHWEFCOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182770 | |
Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28557-25-7 | |
Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-1,3-dimethyl-8-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028557257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(2,1-f)purine-2,4(3H,6H)-dione, 7,8-dihydro-8-allyl-1,3-dimethyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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